

# Technical Guide: N6-Diazo-L-Fmoc-lysine (CAS No. 159610-89-6)

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## Compound of Interest

Compound Name: N6-Diazo-L-Fmoc-lysine

Cat. No.: B557430

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N6-Diazo-L-Fmoc-lysine**, a critical reagent in bioconjugation and drug development. It covers the compound's chemical and physical properties, a detailed synthesis protocol, and its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

## Core Compound Data

**N6-Diazo-L-Fmoc-lysine**, also known as Fmoc-L-azidolysine or Fmoc-Lys(N<sub>3</sub>)-OH, is an amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the  $\alpha$ -amino group and an azide moiety on the  $\epsilon$ -amino group of the lysine side chain. This bifunctional nature makes it an invaluable building block in solid-phase peptide synthesis (SPPS) for the introduction of a bioorthogonal handle for subsequent modifications.

Table 1: Physicochemical and Handling Properties of **N6-Diazo-L-Fmoc-lysine**

Property	Value	Source(s)
CAS Number	159610-89-6	--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Molecular Formula	C <sub>21</sub> H <sub>22</sub> N <sub>4</sub> O <sub>4</sub>	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	394.42 g/mol	--INVALID-LINK--
Purity	≥97%	--INVALID-LINK--, --INVALID-LINK--
Appearance	White to yellow solid/crystalline powder	--INVALID-LINK--, --INVALID-LINK--
Melting Point	78 °C	--INVALID-LINK--
Optical Rotation	[α] <sub>D</sub> <sup>20</sup> = -12.0 to -14.5° (c=1 in DMF)	--INVALID-LINK--
Storage (Solid)	Powder: -20°C for 3 years, 4°C for 2 years	--INVALID-LINK--
Storage (Solution)	In solvent: -80°C for 6 months, -20°C for 1 month	--INVALID-LINK--
Solubility	DMSO: 100 mg/mL (253.54 mM)	--INVALID-LINK--

## Experimental Protocols

### Synthesis of N6-Diazo-L-Fmoc-lysine

The following is an optimized protocol for the synthesis of ω-azido L-lysine (**N6-Diazo-L-Fmoc-lysine**), adapted from Pícha et al., Journal of Peptide Science, 2017.<sup>[1]</sup> This multi-step synthesis starts from commercially available L-lysine hydrochloride.

#### Step 1: Formation of the Copper(II) Complex

- Dissolve L-lysine·HCl in water.

- Add copper(II) acetate monohydrate under basic conditions.
- Add Di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in acetone and stir overnight.
- Isolate the resulting insoluble copper complex, [Lys(Boc)]<sub>2</sub>Cu, by filtration. This step selectively protects the ε-amino group.

#### Step 2: Removal of Copper and α-Amino Group Protection

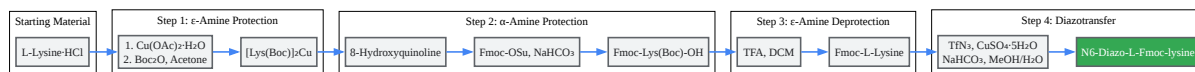
- Remove the copper quantitatively by treating the complex with 8-hydroxyquinoline in water for 4 hours.
- Isolate the resulting Boc-protected lysine intermediate (a zwitterion).
- Acylate the α-amino group by reacting the intermediate with Fmoc-OSu in a sodium bicarbonate solution (water and dioxane) at 0°C, then allowing it to warm to room temperature overnight. This yields Fmoc-Lys(Boc)-OH.

#### Step 3: Deprotection of the ε-Amino Group

- Treat the resulting Fmoc-Lys(Boc)-OH with trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 hours at room temperature.
- This step selectively removes the Boc protecting group, liberating the ε-amino group to yield Fmoc-L-lysine.

#### Step 4: Diazotransfer Reaction

- Dissolve the Fmoc-L-lysine from the previous step in a mixture of water and methanol.
- Add sodium bicarbonate, copper(II) sulfate pentahydrate (CuSO<sub>4</sub>·5H<sub>2</sub>O), and triflyl azide (TfN<sub>3</sub>).
- Stir the reaction mixture at room temperature overnight.
- The diazotransfer reaction converts the free ε-amino group to an azide group, yielding the final product, **N6-Diazo-L-Fmoc-lysine**. The yield for these final two steps is reported to be approximately 89%.<sup>[1]</sup>



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Synthesis workflow for **N6-Diazo-L-Fmoc-lysine**.

## Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

**N6-Diazo-L-Fmoc-lysine** is primarily used to install an azide handle into a peptide sequence during SPPS. This azide can then be reacted with a terminal alkyne-modified molecule (e.g., a fluorescent dye, a drug molecule, or a PEG chain) via CuAAC. The following is a general protocol for labeling an azide-modified protein or peptide with an alkyne-functionalized dye.<sup>[2]</sup><sup>[3]</sup><sup>[4]</sup>

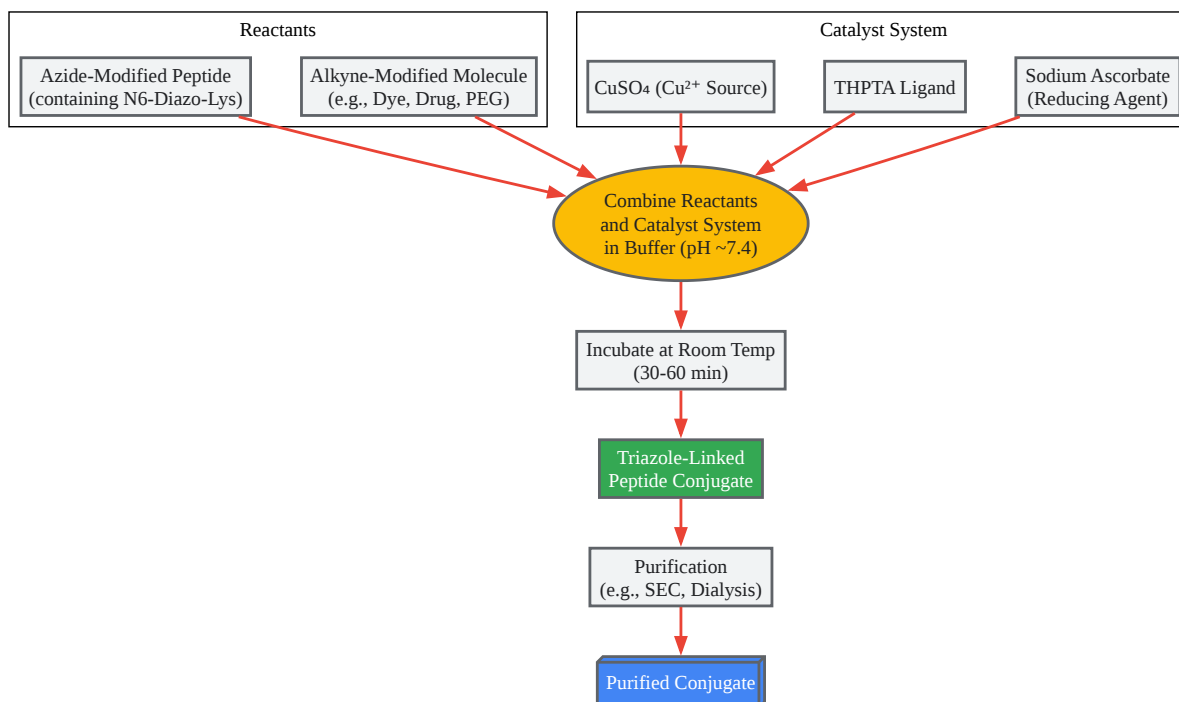
Materials:

- Azide-modified peptide/protein (containing the **N6-Diazo-L-Fmoc-lysine** residue after synthesis and deprotection) in an appropriate buffer (e.g., PBS, pH 7.4).
- Alkyne-modified detection reagent (e.g., alkyne-dye).
- Click Reagent Stock Solutions:
  - Copper(II) Sulfate (CuSO<sub>4</sub>): 20 mM in water.
  - THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand: 100 mM in water. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst and minimizes damage to biomolecules.<sup>[1]</sup>
  - Sodium Ascorbate: 300 mM in water (prepare fresh). This is the reducing agent that converts Cu(II) to the active Cu(I) catalyst.

- Alkyne-Dye: 10 mM in DMSO or water.

Protocol:

- Sample Preparation: In a microfuge tube, combine the azide-modified peptide/protein solution with buffer.
- Add Alkyne Reagent: Add the desired molar excess of the alkyne-dye stock solution to the peptide/protein solution. Vortex briefly to mix.
- Add Copper and Ligand: Add the 100 mM THPTA ligand solution, followed by the 20 mM CuSO<sub>4</sub> solution. A 2:1 ratio of ligand to copper is often used.<sup>[5]</sup> Vortex briefly.
- Initiate Reaction: Add the freshly prepared 300 mM sodium ascorbate solution to the mixture to initiate the click reaction. The final volume should be adjusted with buffer as needed. Vortex briefly.
- Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes. Longer incubation times (up to 16 hours) may improve yield.<sup>[2][6]</sup>
- Purification: The resulting labeled peptide/protein conjugate can be purified from excess reagents using methods such as size-exclusion chromatography or dialysis.



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General workflow for CuAAC bioconjugation.

## Applications in Drug Development and Research

The ability to specifically introduce an azide group into a peptide or protein sequence via **N6-Diazo-L-Fmoc-lysine** opens up numerous possibilities in research and drug development:

- Peptide-Drug Conjugates (PDCs): The azide handle allows for the precise attachment of cytotoxic drugs to targeting peptides, a strategy used in developing targeted cancer therapies.[5]
- Bioconjugation and Labeling: Peptides and proteins can be site-specifically labeled with fluorophores for imaging studies, biotin for affinity purification, or PEG chains (PEGylation) to improve pharmacokinetic properties.[7]
- Development of Biomaterials: The formation of stable triazole linkages is used to cross-link peptide-based hydrogels for tissue engineering applications.[8]
- Probing Protein-Protein Interactions: Photo-crosslinking agents can be "clicked" onto specific sites of a protein to study its interactions with other biomolecules.

In summary, **N6-Diazo-L-Fmoc-lysine** is a versatile and indispensable tool for the modern chemical biologist and drug developer, enabling the creation of complex, functional biomolecules through the power and precision of click chemistry.

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